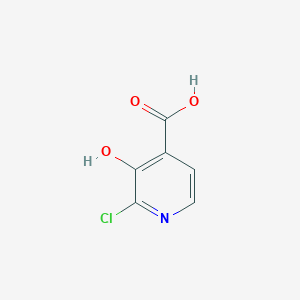
2-氯-3-羟基异烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-hydroxyisonicotinic acid is an organic compound with the molecular formula C(_6)H(_4)ClNO(_3) It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the third position on the pyridine ring
科学研究应用
2-Chloro-3-hydroxyisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is explored for its potential in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: Used in the synthesis of agrochemicals and dyes due to its reactive functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxyisonicotinic acid typically involves the chlorination of 3-hydroxyisonicotinic acid. One common method includes the use of phosphorus oxychloride (POCl(_3)) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 3-hydroxyisonicotinic acid is treated with POCl(_3) in an inert solvent such as dichloromethane. The reaction mixture is then heated to facilitate the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3-hydroxyisonicotinic acid may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this compound.
化学反应分析
Types of Reactions
2-Chloro-3-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN(_3)) or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) in anhydrous conditions.
Major Products
Substitution: Formation of 2-azido-3-hydroxyisonicotinic acid or 2-amino-3-hydroxyisonicotinic acid.
Oxidation: Formation of 2-chloro-3-oxoisonicotinic acid.
Reduction: Formation of 2-chloro-3-hydroxyisonicotinic alcohol.
作用机制
The mechanism of action of 2-Chloro-3-hydroxyisonicotinic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.
相似化合物的比较
Similar Compounds
3-Hydroxyisonicotinic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloroisonicotinic Acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2,5-Dichloro-3-hydroxyisonicotinic Acid: Contains an additional chlorine atom, which can alter its chemical properties and biological activity.
Uniqueness
2-Chloro-3-hydroxyisonicotinic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and biological properties. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
属性
IUPAC Name |
2-chloro-3-hydroxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTVFQQUDHTGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376272 |
Source


|
| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185423-02-3 |
Source


|
| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
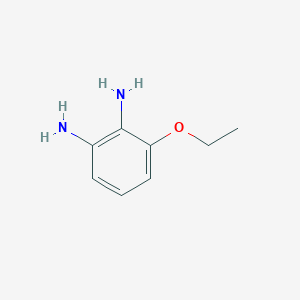


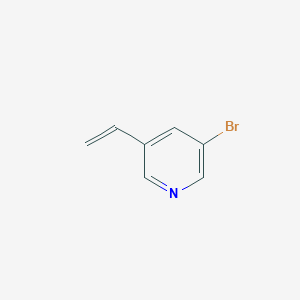

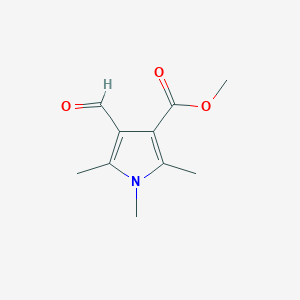
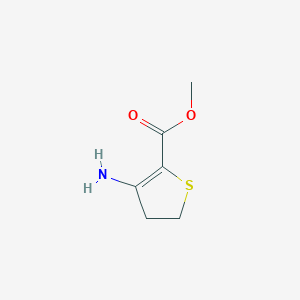
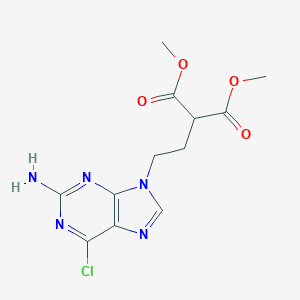

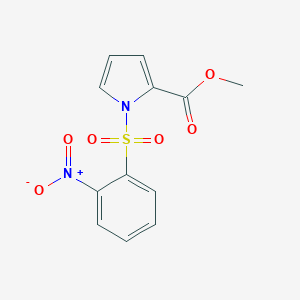
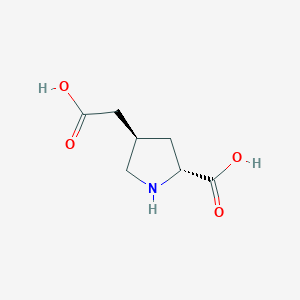
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
